

# HICA vs. Placebo: A Comparative Analysis of Double-Blind Human Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hicao*

Cat. No.: *B14433044*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Alpha-hydroxyisocaproic acid (HICA), a metabolite of the branched-chain amino acid leucine, has garnered attention in the field of sports nutrition and clinical research for its potential role as an anti-catabolic agent, purportedly mitigating muscle protein breakdown and promoting lean body mass. This guide provides a comprehensive comparison of HICA against placebo, drawing upon data from double-blind human clinical trials to offer an objective analysis of its efficacy. The conflicting findings from key studies underscore the need for further investigation into the therapeutic potential of this compound.

## Quantitative Data Summary

The following tables summarize the key quantitative outcomes from two pivotal double-blind, placebo-controlled clinical trials investigating the effects of HICA supplementation in conjunction with resistance training.

## Table 1: Effects on Body Composition

| Study                 | Group | N | Duration | Outcome                            | Baseline<br>(Mean $\pm$ SD) | Post-<br>Intervention<br>(Mean $\pm$ SD) | Change  | p-value<br>(vs.<br>Placebo) |
|-----------------------|-------|---|----------|------------------------------------|-----------------------------|------------------------------------------|---------|-----------------------------|
| Mero et al.<br>(2010) | HICA  | 8 | 4 weeks  | Body Weight (kg)                   | 72.6 $\pm$ 9.1              | 72.9 $\pm$ 8.6                           | +0.3 kg | < 0.005                     |
| Placebo               |       | 7 | 4 weeks  | Body Weight (kg)                   | 70.0 $\pm$ 5.2              | 70.1 $\pm$ 5.1                           | +0.1 kg |                             |
| HICA                  |       | 8 | 4 weeks  | Lean Body Mass (kg)                | 62.2 $\pm$ 6.7              | 62.5 $\pm$ 6.5                           | +0.3 kg | < 0.05                      |
| Placebo               |       | 7 | 4 weeks  | Lean Body Mass (kg)                | 62.2 $\pm$ 4.9              | 62.2 $\pm$ 4.6                           | 0 kg    |                             |
| HICA                  |       | 8 | 4 weeks  | Lean Body Mass (Lower Extremities) | -                           | -                                        | +400 g  | < 0.01                      |
| Placebo               |       | 7 | 4 weeks  | Lean Body Mass (Lower Extremities) | -                           | -                                        | -150 g  |                             |

|                              |      |    |            |                              |               |   |                                         |                        |
|------------------------------|------|----|------------|------------------------------|---------------|---|-----------------------------------------|------------------------|
| Teixeira<br>et al.<br>(2019) | HICA | 10 | 8<br>weeks | Fat-<br>Free<br>Mass<br>(kg) | 62.0 ±<br>7.1 | - | No<br>significa<br>nt<br>differen<br>ce | Not<br>significa<br>nt |
| Placebo                      |      | 10 | 8<br>weeks | Fat-<br>Free<br>Mass<br>(kg) | 64.2 ±<br>5.7 | - | No<br>significa<br>nt<br>differen<br>ce |                        |

**Table 2: Effects on Muscle Performance and Soreness**

| Study                     | Group | N       | Duration                                         | Outcome                         | Result                          | p-value<br>(vs.<br>Placebo) |
|---------------------------|-------|---------|--------------------------------------------------|---------------------------------|---------------------------------|-----------------------------|
| Mero et al.<br>(2010)     | HICA  | 8       | 4 weeks                                          | Muscle<br>Strength              | No<br>significant<br>difference | Not<br>significant          |
| Placebo                   | 7     | 4 weeks | Muscle<br>Strength                               | No<br>significant<br>difference |                                 |                             |
| HICA                      | 8     | 4 weeks | Delayed<br>Onset<br>Muscle<br>Soreness<br>(DOMS) | Decreased<br>in week 4          | < 0.05                          |                             |
| Placebo                   | 7     | 4 weeks | Delayed<br>Onset<br>Muscle<br>Soreness<br>(DOMS) | No<br>significant<br>change     |                                 |                             |
| Teixeira et<br>al. (2019) | HICA  | 10      | 8 weeks                                          | 1RM<br>Bench<br>Press           | No<br>significant<br>difference | Not<br>significant          |
| Placebo                   | 10    | 8 weeks | 1RM<br>Bench<br>Press                            | No<br>significant<br>difference |                                 |                             |
| HICA                      | 10    | 8 weeks | 1RM Squat                                        | No<br>significant<br>difference | Not<br>significant              |                             |
| Placebo                   | 10    | 8 weeks | 1RM Squat                                        | No<br>significant<br>difference |                                 |                             |

|         |    |         |                  |                           |                 |
|---------|----|---------|------------------|---------------------------|-----------------|
| HICA    | 10 | 8 weeks | Muscle Thickness | No significant difference | Not significant |
| Placebo | 10 | 8 weeks | Muscle Thickness | No significant difference |                 |

## Experimental Protocols

A thorough understanding of the methodologies employed in these clinical trials is crucial for interpreting the divergent results.

### Mero et al. (2010) Study Protocol

- Study Design: A 4-week, double-blind, placebo-controlled, parallel-group study.[1]
- Participants: Fifteen healthy male soccer players (age  $22.1 \pm 3.9$  years) were randomly assigned to either the HICA group (n=8) or the placebo group (n=7).[1]
- Intervention:
  - HICA Group: Received 583 mg of the sodium salt of HICA (equivalent to 500 mg of HICA) mixed with liquid, three times per day (totaling 1.5 g of HICA daily).[1]
  - Placebo Group: Received 650 mg of maltodextrin mixed with liquid, three times per day.[1]
- Exercise Regimen: Participants engaged in their regular intensive training period, which included soccer practice 3-4 times per week, strength training 1-2 times per week, and one soccer game per week.[1]
- Outcome Measures:
  - Body composition was assessed using dual-energy X-ray absorptiometry (DXA) before and after the 4-week intervention.
  - Delayed Onset Muscle Soreness (DOMS) was recorded by the subjects in training diaries.

- Muscle strength and running velocity were evaluated through field tests.[\[1\]](#)

## Teixeira et al. (2019) Study Protocol

- Study Design: An 8-week, double-blind, randomized controlled trial.
- Participants: Forty resistance-trained men were randomly assigned to one of four groups: α-HICA (n=10), HMB-FA (n=11), HMB-Ca (n=9), or placebo (n=10). For the purpose of this guide, we will focus on the HICA and placebo groups.
- Intervention: The specific dosage of HICA was not detailed in the available abstract, but was administered over the 8-week period.
- Exercise Regimen: Participants followed a whole-body resistance training program three times per week. Each session consisted of seven exercises, with three to four sets per exercise performed at 70-80% of their one-repetition maximum (1RM).
- Outcome Measures:
  - Skeletal muscle thickness was measured using ultrasound at baseline, week 4, and week 8.
  - Performance measures, including 1RM for bench press and squat, were assessed at the same time points.
  - Blood markers, including creatine kinase, were also evaluated.

## Signaling Pathways and Experimental Workflows

### Proposed Signaling Pathway of HICA

The proposed mechanism of action for HICA involves its potential influence on cellular signaling pathways that regulate muscle protein synthesis and breakdown. In vitro studies suggest that HICA does not directly stimulate the mTORC1 pathway, a key regulator of muscle growth. Instead, it has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK), a cellular energy sensor. Activated AMPK can inhibit mTORC1 signaling, suggesting HICA's effects may be more related to anti-catabolism rather than direct anabolism.





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HICA vs. Placebo: A Comparative Analysis of Double-Blind Human Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b14433044#hica-vs-placebo-in-double-blind-human-clinical-trials>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)